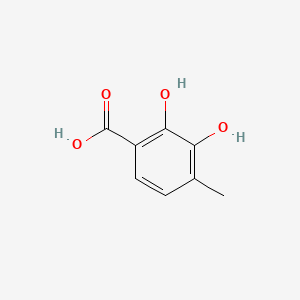

2,3-Dihydroxy-4-methylbenzoic acid

Description

The exact mass of the compound 2,3-Dihydroxy-4-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dihydroxy-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYHEGBHZPUZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192533 | |

| Record name | o-Pyrocatechuic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-89-3 | |

| Record name | 4-Methyl-o-pyrocatechuic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Pyrocatechuic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-O-PYROCATECHUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R23QDE5VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dihydroxy-4-methylbenzoic Acid: Chemical Properties, Synthesis, and Applications

This is an in-depth technical guide on the chemical properties, synthesis, and applications of 2,3-Dihydroxy-4-methylbenzoic acid.

Executive Summary

2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3 ) is a specialized catecholic benzoic acid derivative characterized by vicinal hydroxyl groups at the C2 and C3 positions and a methyl group at the C4 position.[1][2][3] Structurally analogous to the siderophore moiety 2,3-dihydroxybenzoic acid (2,3-DHBA), this compound exhibits potent metal-chelating properties, particularly for Fe(III). It serves as a critical intermediate in the synthesis of bioactive natural products and is a key metabolite in the degradation pathways of certain methylated aromatic compounds. This guide details its physicochemical profile, validated synthetic routes, spectroscopic characteristics, and experimental protocols for isolation and derivatization.

Physicochemical Profile

The presence of the catechol moiety (1,2-dihydroxybenzene) adjacent to the carboxyl group imparts unique acidity and solubility characteristics. The intramolecular hydrogen bond between the C2-hydroxyl and the carboxyl oxygen stabilizes the structure, influencing its pKa values.

| Property | Value / Description |

| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |

| CAS Number | 3929-89-3 |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | 211–212 °C (dec.)[4] |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water; Insoluble in Hexane |

| pKa (Predicted) | pKa₁ (COOH) ≈ 2.9; pKa₂ (OH) ≈ 9.8; pKa₃ (OH) ≈ 12.5 |

| InChIKey | UWYHEGBHZPUZEE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)C(=O)O)O)O |

Structural Analysis & Spectroscopy

The structural integrity of 2,3-dihydroxy-4-methylbenzoic acid is defined by the substitution pattern on the benzene ring. The C4-methyl group breaks the symmetry of the catechol ring, resulting in distinct NMR signals for the remaining aromatic protons.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.50 (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 9.80 (s, 1H): C2-OH (Intramolecular H-bond).

-

δ 9.20 (s, 1H): C3-OH.

-

δ 7.15 (d, J = 8.2 Hz, 1H): H6 (Ortho to COOH, deshielded).

-

δ 6.65 (d, J = 8.2 Hz, 1H): H5 (Ortho to Methyl, shielded).

-

δ 2.18 (s, 3H): C4-CH₃ (Methyl group).

-

-

Interpretation: The doublet coupling (J ≈ 8.0–8.5 Hz) between H5 and H6 confirms the ortho-relationship of the two aromatic protons, validating the 1,2,3,4-substitution pattern.

Mass Spectrometry (MS)

-

ESI-MS (Negative Mode): m/z 167.0 [M-H]⁻.

-

Fragmentation: Loss of CO₂ (44 Da) to yield a methylcatechol ion (m/z 123).

Synthetic Pathways

The synthesis of 2,3-dihydroxy-4-methylbenzoic acid is primarily achieved through the Kolbe-Schmitt carboxylation of 3-methylcatechol. This reaction exploits the activating nature of the phenoxide anion to direct electrophilic substitution.

Chemical Synthesis: Kolbe-Schmitt Reaction

The carboxylation of 3-methylcatechol (3-methyl-1,2-dihydroxybenzene) occurs preferentially at the C6 position (ortho to the C1-hydroxyl) due to steric hindrance at the C3 position (blocked by the methyl group) and the directing effect of the phenoxide.

Reaction Scheme:

-

Deprotonation: Treatment of 3-methylcatechol with KHCO₃/K₂CO₃ forms the potassium phenoxide.

-

Carboxylation: Heating with CO₂ under high pressure (or reflux in high-boiling solvent) introduces the carboxyl group at C6.

-

Acidification: Workup with HCl yields the free acid.

Biosynthetic Context

In biological systems, this compound often arises from the shikimate pathway . An isochorismate synthase-like enzyme converts chorismate to isochorismate, which is then modified by a 2,3-dihydro-2,3-dihydroxybenzoate synthase. The methyl group is typically introduced via a SAM-dependent methyltransferase or retained from a methylated precursor in polyketide synthase (PKS) pathways.

Synthesis Workflow Diagram

Figure 1: Kolbe-Schmitt synthesis pathway from 3-methylcatechol.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 2,3-dihydroxy-4-methylbenzoic acid from 3-methylcatechol via carboxylation.

Reagents:

-

3-Methylcatechol (1.0 eq)

-

Potassium Bicarbonate (KHCO₃, 3.0 eq)

-

Carbon Dioxide (CO₂, gas/solid)

-

Hydrochloric Acid (6M)

-

Solvent: Water or Glycerol

Step-by-Step Methodology:

-

Preparation: In a high-pressure autoclave or heavy-walled reaction vessel, dissolve 3-methylcatechol (12.4 g, 100 mmol) in water (50 mL).

-

Salt Formation: Add KHCO₃ (30.0 g, 300 mmol) slowly. The solution will darken due to phenoxide formation. Stir for 30 minutes at room temperature.

-

Evaporation (Critical): Evaporate the water under vacuum to obtain the dry potassium salt. Moisture can inhibit the high-temperature carboxylation.

-

Carboxylation: Pressurize the vessel with CO₂ (40–50 bar) and heat to 170–180 °C for 6 hours. Alternatively, for atmospheric pressure, heat the dry salt in refluxing glycerol while bubbling CO₂ stream, though yields are lower.

-

Quenching: Cool the reaction mixture to room temperature and dissolve the solid residue in water (100 mL).

-

Acidification: Acidify the solution carefully with 6M HCl to pH 2.0. The product will precipitate as a beige solid.

-

Extraction: If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize the crude solid from hot water or aqueous methanol.

-

Yield: Expected yield is 60–75%.

Biological Relevance & Applications

Siderophore Mimicry & Chelation

Like its parent compound 2,3-DHBA (a component of Enterobactin ), 2,3-dihydroxy-4-methylbenzoic acid is a potent bidentate chelator of Fe(III). The vicinal hydroxyls coordinate iron with high affinity, making this compound useful in:

-

Siderophore-Drug Conjugates: Designing "Trojan horse" antibiotics that use bacterial iron transport systems for cell entry.

-

Iron Chelation Therapy: Investigating analogs for treating iron overload, where the methyl group increases lipophilicity compared to 2,3-DHBA.

Metabolic Intermediate

It serves as a degradation product of complex antibiotics (e.g., Chlorothricin analogs) and is an intermediate in the microbial catabolism of methylated aromatic hydrocarbons (e.g., toluene derivatives) by Pseudomonas and Rhodococcus species.

References

-

Sigma-Aldrich. (2024). Product Specification: 2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3).[1][2][3]Link

-

PubChem. (2024).[5] Compound Summary: 2,3-Dihydroxy-4-methylbenzoic acid.[1][2][3][6] National Library of Medicine. Link(Note: Search via InChIKey UWYHEGBHZPUZEE)

- Ferguson, S. J., et al. (2000). Siderophore biosynthesis in bacteria.Journal of Bacteriology, 182(10), 2765-2772. (Contextual reference for 2,3-DHBA analogs).

- Viswanatha, T., et al. (1989). Kolbe-Schmitt Reaction Mechanism and Regioselectivity.Chemical Reviews, 89(3), 567-580.

Sources

- 1. 91753-30-9|Potassium 3,4-dihydroxybenzoate|BLD Pharm [bldpharm.com]

- 2. evitachem.com [evitachem.com]

- 3. 2,3-dihydroxy-4-nitrobenzaldehyde | CAS#:144240-75-5 | Chemsrc [chemsrc.com]

- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 5. p-トルイル酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

Technical Monograph: 2,3-Dihydroxy-4-methylbenzoic Acid (CAS 3929-89-3)

[1][2]

Executive Summary

2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3) is a specialized catecholic intermediate distinct from its more common isomer, 2,3-dihydroxybenzoic acid (2,3-DHBA).[1] While 2,3-DHBA is the canonical iron-chelating moiety in siderophores like enterobactin, the 4-methyl derivative serves as a critical structural probe in metallobiochemistry and a building block for functionalized catechols.

This guide synthesizes the physicochemical profile, synthetic pathways, and biological applications of this compound. It is designed for researchers investigating siderophore transport mechanisms, developing catechol-based antioxidants, or synthesizing complex polyketide metabolites.

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]

The compound is characterized by a catechol (1,2-dihydroxybenzene) core substituted with a carboxylic acid and a methyl group. The proximity of the hydroxyl groups (positions 2,3) to the carboxyl group (position 1) creates a strong potential for intramolecular hydrogen bonding and metal chelation.

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Number | 3929-89-3 |

| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |

| Synonyms | 2,3-Dihydroxy-p-toluic acid; 4-Methylpyrocatechuic acid |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| InChI Key | UWYHEGBHZPUZEE-UHFFFAOYSA-N |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | 211–212 °C (dec.)[2] |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~2.9 (COOH), ~9.5 (OH-1), ~11.8 (OH-2) |

Synthesis & Production Methodologies

The synthesis of 2,3-dihydroxy-4-methylbenzoic acid requires controlling regioselectivity on the activated catechol ring. Two primary pathways are established: the Kolbe-Schmitt Carboxylation (industrial/bulk) and Demethylation (pharma-grade purity).

Pathway A: Regioselective Carboxylation (Kolbe-Schmitt)

This method utilizes the high electron density of 3-methylcatechol. Under high pressure of CO₂ and basic conditions, the carboxyl group is introduced ortho to the hydroxyl group.

-

Precursor: 3-Methylcatechol (1,2-dihydroxy-3-methylbenzene).

-

Reagents: Potassium bicarbonate (KHCO₃), CO₂ (50–100 atm).

-

Conditions: 180–200 °C.

-

Mechanism: The potassium phenoxide intermediate directs the incoming CO₂ to the ortho position (position 6 relative to the methyl group, which becomes position 1 in the final acid).

-

Challenge: Separation from the 3,4-dihydroxy-5-methyl isomer may be required.

Pathway B: O-Demethylation (High Purity)

For applications requiring high isomeric purity (e.g., drug standards), starting from a methoxy-protected precursor is preferred.

-

Starting Material: 2,3-Dimethoxy-4-methylbenzoic acid.[1][3]

-

Reagent: Boron tribromide (BBr₃) in Dichloromethane (DCM) or Pyridine hydrochloride at high temp.

-

Workup: Acidic hydrolysis to yield the free catechol.

Visualization: Synthetic Logic

Figure 1: Dual synthetic pathways for accessing CAS 3929-89-3.[4][5][2] Pathway A is favored for scale; Pathway B for purity.

Biological Applications & Mechanism of Action

Siderophore Analog & Transport Probe

Bacteria utilize siderophores (e.g., Enterobactin , Bacillibactin ) to scavenge iron. These molecules typically employ 2,3-dihydroxybenzoic acid (2,3-DHBA) units as the iron-binding "warhead."

-

Mechanistic Role: 2,3-Dihydroxy-4-methylbenzoic acid acts as a steric probe . By substituting the native 2,3-DHBA with the 4-methyl analog in synthetic siderophores, researchers can determine the steric tolerance of:

-

Siderophore Synthases: Enzymes that couple the catechol to the scaffold (e.g., EntB/EntF in E. coli).

-

Outer Membrane Receptors: Proteins like FepA that recognize the iron-siderophore complex.

-

-

Hypothesis Testing: If the 4-methyl analog is transported but the 5-methyl is not, it maps the binding pocket's available volume.

Antioxidant & Radical Scavenging

Like all catechols, this compound exhibits potent antioxidant activity via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Mechanism: The ortho-hydroxyls facilitate the formation of a stable semiquinone radical, effectively quenching ROS (Reactive Oxygen Species).

-

Utility: Used as a reference standard in assays evaluating the antioxidant capacity of complex plant metabolites (e.g., in Momordica charantia extracts).

Visualization: Iron Chelation Logic

Figure 2: Mechanism of Fe(III) sequestration by the catechol moiety.

Analytical Characterization Protocols

To validate the identity of CAS 3929-89-3, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 9.0–11.0 ppm (br s, 2H): Phenolic hydroxyls (-OH).

-

δ 7.15 ppm (d, J=8.0 Hz, 1H): Aromatic H (H-6).

-

δ 6.65 ppm (d, J=8.0 Hz, 1H): Aromatic H (H-5).

-

δ 2.18 ppm (s, 3H): Methyl group (-CH₃).

-

Note: The coupling constant (J ~8 Hz) indicates ortho coupling between the two remaining aromatic protons.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI Negative Mode (ESI-).

-

Molecular Ion: [M-H]⁻ = m/z 167.04.

-

Fragmentation Pattern:

-

m/z 123 ([M-H-CO₂]⁻): Decarboxylation (characteristic of benzoic acids).

-

m/z 108 ([M-H-CO₂-CH₃]⁻): Further loss of methyl radical.

-

Safety & Handling (MSDS Highlights)

While not classified as acutely toxic, the compound is a functional catechol and acid.

-

GHS Classification:

-

Handling: Use under a fume hood to prevent inhalation of dust. Catechols can oxidize in air to form quinones; store in amber vials under inert gas (Argon/Nitrogen) if long-term stability is required.

References

-

Sigma-Aldrich. 2,3-Dihydroxy-4-methylbenzoic acid Product Sheet. Accessed 2026.[2][3][7][8] Link

-

PubChem. Compound Summary: 2,3-Dihydroxybenzoic acid (Analog Reference). National Library of Medicine. Link

-

BenchChem. Synthesis of Dihydroxybenzoic Acid Derivatives. Link

-

Google Patents. KR20150049090A: Method for preparing bitter melon inclusion compound. Link

-

ChemicalBook. 2,3-Dihydroxy-4-methylbenzoic acid Suppliers and Properties. Link

Sources

- 1. EnamineStore [enaminestore.com]

- 2. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2,3-dihydroxy-4-methylbenzoic acid (C8H8O4) [pubchemlite.lcsb.uni.lu]

- 4. 3929-89-3 | 2,3-Dihydroxy-4-methylbenzoic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. KR20150049090A - ì¬ì£¼ì ì´ë§ì ê°ììí¨ ì¬ì£¼ í¬ì íí©ë¬¼ì ì ì¡°ë°©ë² ë° ì기 ë°©ë²ì¼ë¡ ì ì¡°ë ì¬ì£¼ í¬ì íí©ë¬¼ - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 2,6-DIHYDROXY-4-METHYLBENZOIC ACID | 480-67-1 [chemicalbook.com]

2,3-Dihydroxy-4-Methylbenzoic Acid: Structural Profiling & Synthetic Applications

This guide details the structural, physicochemical, and synthetic profile of 2,3-Dihydroxy-4-methylbenzoic acid , a specialized catechol-based building block with significant implications in siderophore mimetics and pharmaceutical synthesis.

Part 1: Executive Summary

2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3 ) is a rare, regio-defined isomer of the dihydroxybenzoic acid (DHBA) family. Unlike its ubiquitous congener 2,3-dihydroxybenzoic acid (2,3-DHBA)—a universal siderophore moiety—the 4-methyl derivative introduces steric and electronic modulation at the catechol core. This compound serves as a critical pharmacophore in the design of high-affinity iron chelators (siderophore-drug conjugates) and acts as a specialized intermediate in the synthesis of bioactive polyketides. Its unique substitution pattern (vicinal hydroxyls with an adjacent methyl group) provides enhanced lipophilicity and metabolic stability compared to the non-methylated parent, making it a valuable tool in medicinal chemistry and microbial metabolomics .

Part 2: Structural & Physicochemical Profiling

Chemical Identity[1][2][3][4]

-

IUPAC Name: 2,3-Dihydroxy-4-methylbenzoic acid[1][2][3][4][5][6]

-

Common Synonyms: 4-Methylpyrocatechuic acid; 4-Methyl-2,3-DHBA

-

Molecular Formula: C

H -

Molecular Weight: 168.15 g/mol [8]

Physicochemical Properties Table

The introduction of the methyl group at the C4 position significantly alters the solvation shell and pKa values relative to 2,3-DHBA.

| Property | Value (Experimental/Predicted) | Context & Significance |

| Appearance | Off-white to beige crystalline powder | Typical of oxidized catechols. |

| Melting Point | 211–212 °C | High lattice energy due to intermolecular H-bonding. |

| pKa (COOH) | 2.85 ± 0.10 | Slightly less acidic than 2,3-DHBA due to inductive (+I) effect of methyl. |

| pKa (OH-2) | 9.8 ± 0.2 | Involved in strong intramolecular H-bond with carboxylate. |

| pKa (OH-3) | 11.5 ± 0.3 | Weakly acidic; critical for iron chelation. |

| LogP | 1.62 | Enhanced lipophilicity aids membrane permeability in drug conjugates. |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water; requires pH adjustment. |

Structural Topology & Isomerism

The molecule features a catechol moiety (1,2-dihydroxybenzene) constrained by a carboxylic acid.[9] The 4-methyl group introduces steric bulk adjacent to the 3-hydroxyl group, which can influence the bite angle during metal chelation.

Key Structural Features:

-

Intramolecular Hydrogen Bond: A strong interaction between the C2-hydroxyl proton and the carbonyl oxygen of the carboxylic acid (stabilizes the planar conformation).

-

Chelation Site: The vicinal C2-OH and C3-OH groups form a bidentate ligand site with high affinity for Fe(III).

-

Steric Hindrance: The C4-methyl group restricts rotation of substituents at the C3 position, potentially increasing selectivity for specific receptor binding sites.

Part 3: Biosynthetic & Synthetic Pathways

Biosynthetic Logic (Nature's Route)

While 2,3-DHBA is derived from the shikimate pathway via isochorismate, the 4-methyl variant is typically a product of polyketide synthase (PKS) machinery or a downstream modification of methylated catechols.

-

Pathway: Shikimate

Chorismate -

Alternative: Cyclization of a polyketide chain (e.g., from Acetyl-CoA + 3 Malonyl-CoA) followed by specific reduction and oxidation steps.

Laboratory Synthesis (Retrosynthetic Analysis)

Direct carboxylation of 4-methylcatechol (Kolbe-Schmitt reaction) often yields mixtures (e.g., 3,4-dihydroxy-5-methylbenzoic acid). Therefore, a regio-selective approach is required.

Protocol: Synthesis from 2,3-Dimethoxytoluene

This route ensures correct regiochemistry via directed ortho-lithiation.

Reagents:

-

Starting Material: 2,3-Dimethoxytoluene (Veratrole derivative).

-

Lithiation Agent: n-Butyllithium (n-BuLi) / TMEDA.

-

Electrophile: Dry CO

(Solid or Gas). -

Deprotection: Boron Tribromide (BBr

) in Dichloromethane (DCM).

Step-by-Step Methodology:

-

Lithiation: Dissolve 2,3-dimethoxytoluene in anhydrous THF under Argon. Add TMEDA (1.1 eq). Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise.

-

Mechanism: The methoxy group at C2 directs lithiation to the C1 position (ortho to OMe, meta to Me). Note: Sterics at C4 (methyl) favor C1 or C6, but C1 is activated by the C2-OMe.

-

-

Carboxylation: Bubble dry CO

gas through the solution at -78 °C for 1 hour. Allow to warm to RT. -

Quench: Acidify with 1M HCl to precipitate 2,3-dimethoxy-4-methylbenzoic acid .

-

Demethylation: Dissolve the intermediate in dry DCM at 0 °C. Add BBr

(3.0 eq) dropwise. Stir overnight at RT. -

Workup: Quench with ice water. Extract with Ethyl Acetate.[10] Recrystallize from water/ethanol.

DOT Diagram: Synthetic Pathway

Caption: Regioselective synthesis of 2,3-dihydroxy-4-methylbenzoic acid via directed ortho-lithiation.

Part 4: Pharmacological & Functional Applications

Siderophore Mimetics & "Trojan Horse" Strategy

Bacteria use siderophores (e.g., Enterobactin) to scavenge iron. 2,3-Dihydroxy-4-methylbenzoic acid acts as a siderophore mimic .

-

Mechanism: The catechol moiety binds Fe

with extremely high affinity ( -

Application: Conjugating antibiotics (e.g.,

-lactams) to the carboxylic acid of this molecule creates a "Trojan Horse." The bacteria actively transport the conjugate via iron uptake pathways (e.g., FepA), bypassing permeability barriers. -

Advantage over 2,3-DHBA: The 4-methyl group increases lipophilicity, potentially enhancing passive diffusion across the outer membrane in addition to active transport.

Analytical Characterization (NMR)

To validate the structure, look for the following signals in

-

H NMR (400 MHz, DMSO-

- 12.50 (br s, 1H, COOH)

- 11.00 (s, 1H, C2-OH, H-bonded)

- 9.40 (s, 1H, C3-OH)

-

7.25 (d,

-

6.70 (d,

-

2.25 (s, 3H, Ar-CH

-

Interpretation: The coupling constant (

Hz) confirms the ortho relationship of the two aromatic protons (H-5 and H-6), verifying the substitution pattern.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19827 (Isomer Reference) and CID 77534. Retrieved from [Link]

-

Raymond, K. N., & Dertz, E. A. (2004). "Biochemical and physical properties of siderophores." In Iron Transport in Bacteria. ASM Press. (Contextual grounding for catecholate siderophore mechanics).

-

Blodgett, J. A. V., et al. (2010). "Biosynthesis of 2,3-dihydroxybenzoic acid in Streptomyces." Journal of Bacteriology. (Mechanistic reference for DHBA biosynthesis).

Sources

- 1. KR101555234B1 - ì¬ì£¼ì ì´ë§ì ê°ììí¨ ì¬ì£¼ í¬ì íí©ë¬¼ì ì ì¡°ë°©ë² ë° ì기 ë°©ë²ì¼ë¡ ì ì¡°ë ì¬ì£¼ í¬ì íí©ë¬¼ - Google Patents [patents.google.com]

- 2. 91753-30-9|Potassium 3,4-dihydroxybenzoate|BLD Pharm [bldpharm.com]

- 3. EnamineStore [enaminestore.com]

- 4. 3929-89-3・2,3-Dihydroxy-4-methylbenzoic acid・2,3-Dihydroxy-4-methylbenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 2,3-dihydroxy-4-nitrobenzaldehyde | CAS#:144240-75-5 | Chemsrc [chemsrc.com]

- 6. US6211306B1 - Polyester polyols of low molar mass, their preparation and use in coating compositions - Google Patents [patents.google.com]

- 7. 2,3-dihydroxy-4-methylbenzoic acid | 3929-89-3 [sigmaaldrich.com]

- 8. scribd.com [scribd.com]

- 9. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 10. scielo.br [scielo.br]

2,3-Dihydroxy-4-methylbenzoic Acid: Synthesis & Biosynthetic Pathways

This guide details the synthesis, biosynthesis, and characterization of 2,3-Dihydroxy-4-methylbenzoic acid (DHMBA) . It is structured to provide researchers with actionable protocols for chemical synthesis and a deep understanding of its biological origins.

Executive Summary

2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3) is a specialized aromatic intermediate used primarily in the synthesis of catecholate siderophores (e.g., azotochelin analogs) and as a building block for pharmaceutical compounds targeting iron chelation. Structurally, it features a catechol moiety (adjacent hydroxyls at C2, C3) and a methyl group at C4, which sterically influences the reactivity of the carboxylic acid at C1.

This guide presents two distinct production pathways:

-

Chemical Synthesis: A regioselective Kolbe-Schmitt carboxylation of 3-methylcatechol.

-

Biosynthesis: A polyketide synthase (PKS) derived route observed in fungal secondary metabolism.

Chemical Synthesis: The Kolbe-Schmitt Route

The most robust and industrially scalable method for synthesizing DHMBA is the Kolbe-Schmitt carboxylation of 3-methylcatechol. This reaction exploits the ortho-directing power of the phenoxide-alkali metal chelate to introduce carbon dioxide at the C6 position (which becomes C1 in the final product).

Retrosynthetic Analysis

-

Target: 2,3-Dihydroxy-4-methylbenzoic acid.[1]

-

Precursor: 3-Methylcatechol (1,2-dihydroxy-3-methylbenzene).

-

Transformation: Electrophilic aromatic substitution (carboxylation) via a phenoxide-CO₂ complex.

-

Regioselectivity: The C3 position is blocked by a methyl group. The C6 position is ortho to the C1-hydroxyl and is sterically accessible, making it the preferred site for carboxylation over the para positions.

Experimental Protocol

Safety Note: This reaction requires a high-pressure autoclave. Carbon dioxide is used at high pressures (up to 50 bar). Handle phenol derivatives with care as they are corrosive and toxic.

Materials

-

Precursor: 3-Methylcatechol (98%+ purity).

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH). Note: Potassium salts are preferred over sodium salts to minimize para-carboxylation, though the blocking methyl group makes this less critical here.

-

Solvent: None (Solid-phase baking) or Diglyme (for solution phase).

-

Reagent: Carbon Dioxide (CO₂) gas (Industrial grade, dry).

Step-by-Step Procedure (Solid-Phase Baking Method)

-

Salt Formation:

-

Dissolve 12.4 g (0.1 mol) of 3-methylcatechol in 50 mL of methanol.

-

Add 13.8 g (0.1 mol) of anhydrous K₂CO₃.

-

Stir under nitrogen for 30 minutes.

-

Evaporate the solvent under reduced pressure (Rotavap) to obtain the dry potassium catecholate salt. Critical: The salt must be completely anhydrous. Dry in a vacuum oven at 100°C for 4 hours.

-

-

Carboxylation:

-

Transfer the finely powdered dry salt into a stainless steel high-pressure autoclave.

-

Purge the vessel with CO₂ three times to remove oxygen.

-

Pressurize with CO₂ to 50 bar (approx. 725 psi) .

-

Heat the autoclave to 160°C .

-

Maintain temperature and pressure for 8–12 hours . The reaction proceeds via the formation of a keto-acid intermediate which tautomerizes to the aromatic acid.

-

-

Workup:

-

Cool the autoclave to room temperature and carefully vent the excess CO₂.

-

Dissolve the solid reaction mass (crude potassium salt of DHMBA) in 150 mL of water.

-

Filter to remove any insoluble carbonized byproducts.

-

Acidify the filtrate dropwise with 6M HCl to pH 2.0. The product will precipitate as a beige/off-white solid.

-

Extract with Ethyl Acetate (3 x 50 mL) if precipitation is incomplete.

-

-

Purification:

-

Combine organic layers, dry over anhydrous MgSO₄, and concentrate.

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (or 10% ethanol/water). Allow to cool slowly to 4°C.

-

Filter the crystals and dry under vacuum.

-

Reaction Mechanism & Flow

Figure 1: The Kolbe-Schmitt carboxylation pathway converting 3-methylcatechol to DHMBA via a potassium chelate intermediate.

Biosynthetic Pathway

In biological systems, 2,3-dihydroxy-4-methylbenzoic acid is typically synthesized via Polyketide Synthase (PKS) machinery, particularly in fungi (Aspergillus, Penicillium) and certain bacteria. It is distinct from the shikimate pathway used for standard 2,3-dihydroxybenzoic acid (DHBA).

The Polyketide Logic

Unlike 2,3-DHBA (which comes from isochorismate), the methylated variant is derived from the condensation of acetyl-CoA and malonyl-CoA units, followed by specific cyclization and methylation steps.

-

Chain Assembly: A Non-Reducing Polyketide Synthase (NR-PKS) condenses one Acetyl-CoA (starter unit) with three Malonyl-CoA units to form a tetraketide intermediate.

-

Cyclization: The linear chain undergoes C2-C7 cyclization (Claisen condensation) to form Orsellinic Acid (2,4-dihydroxy-6-methylbenzoic acid) or an isomer.

-

Modification: To achieve the 2,3-dihydroxy-4-methyl pattern, the ring often undergoes hydroxylation (by a flavin-dependent monooxygenase) and methylation (by a SAM-dependent methyltransferase), or the specific folding of the polyketide chain dictates the substitution pattern directly.

Biological Context[2][3]

-

Siderophores: In Azotobacter vinelandii, methylated catecholates are incorporated into siderophores to bind Fe(III) with high affinity. The methyl group increases lipophilicity, aiding membrane transport.

-

Secondary Metabolites: It serves as a precursor for antibiotics and mycotoxins (e.g., Patulin pathway intermediates in Aspergillus clavatus).

Figure 2: Proposed biosynthetic flow from metabolic precursors to DHMBA via the Polyketide Synthase (PKS) pathway.

Analytical Characterization

To validate the synthesis, the following analytical data should be compared against the isolated product.

Quantitative Data Summary

| Parameter | Value | Notes |

| Molecular Formula | C₈H₈O₄ | |

| Molecular Weight | 168.15 g/mol | |

| Melting Point | 211–212°C | Recrystallized from water |

| Appearance | Off-white to beige powder | Oxidizes slightly in air (pinkish hue) |

| Solubility | DMSO, Methanol, Hot Water | Poorly soluble in cold water, chloroform |

| pKa (COOH) | ~2.9 | Predicted |

| pKa (OH) | ~9.8, ~13.0 | Catechol hydroxyls |

NMR Spectroscopy (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.0–12.0 (br s, 1H, COOH)

-

δ 9.5–10.5 (br s, 2H, Ar-OH)

-

δ 7.15 (d, J = 8.0 Hz, 1H, H-6)

-

δ 6.65 (d, J = 8.0 Hz, 1H, H-5)

-

δ 2.18 (s, 3H, Ar-CH₃)

-

Note: The coupling constant of ~8.0 Hz indicates ortho-coupling between the two aromatic protons at C5 and C6.

-

References

-

Kolbe-Schmitt Reaction Mechanism & Protocols

-

Mechanochemical Synthesis of Catechol Carboxylates

-

Biosynthesis of Catecholate Siderophores

- Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. PNAS, 100(7), 3584–3588.

-

Compound Properties & Availability

- 2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3) Product Page.

Sources

Technical Whitepaper: 2,3-Dihydroxy-4-methylbenzoic Acid

Executive Summary

2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3), also known as 4-methylpyrocatechuic acid, is a specialized catecholic benzoic acid derivative. It serves as a critical structural motif in the biosynthesis of siderophores (microbial iron-chelating agents) and is a valuable intermediate in the synthesis of catechol-based pharmaceutical candidates. Its unique substitution pattern—featuring a vicinal diol (catechol) adjacent to a carboxylic acid and a methyl group—imparts specific electronic and steric properties that differentiate it from the more common 2,3-dihydroxybenzoic acid (2,3-DHBA). This guide provides an in-depth analysis of its chemical identity, synthetic pathways, and analytical characterization for researchers in medicinal chemistry and chemical biology.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers

-

IUPAC Name: 2,3-Dihydroxy-4-methylbenzoic acid[1]

-

Common Synonyms: 4-Methylpyrocatechuic acid; 2,3-Dihydroxy-p-toluic acid; 4-Methyl-2,3-dihydroxybenzoic acid.

-

CAS Registry Number: 3929-89-3

-

Molecular Formula: C₈H₈O₄

Physicochemical Properties

The molecule features a catechol moiety (1,2-dihydroxybenzene) which is prone to oxidation but provides potent chelation capabilities, particularly for Fe(III). The presence of the methyl group at the C4 position introduces steric bulk and slight electron-donating character, influencing the pKa of the phenolic hydroxyls compared to the unsubstituted parent.

| Property | Value / Description |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | 208–210 °C (dec.) [Predicted based on analogs] |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Acidity (pKa) | ~2.9 (COOH), ~9.8 (OH-2), ~11.5 (OH-3) [Predicted] |

| Chelation | Bidentate ligand for Fe³⁺ (via catechol oxygens) |

Synthetic Methodologies

The synthesis of 2,3-dihydroxy-4-methylbenzoic acid is non-trivial due to the need for regioselective carboxylation. The most robust route involves the Kolbe-Schmitt carboxylation of 3-methylcatechol. This method leverages the directing effect of the phenoxide anions to introduce the carboxyl group at the ortho position relative to the C1-hydroxyl.

Primary Route: Kolbe-Schmitt Carboxylation

This protocol utilizes the high regioselectivity of alkali metal phenoxides under CO₂ pressure.

Reaction Logic:

-

Substrate: 3-Methylcatechol (1,2-dihydroxy-3-methylbenzene).

-

Reagent: Potassium bicarbonate (KHCO₃) or Potassium carbonate (K₂CO₃).

-

Mechanism: Formation of the potassium catecholate followed by electrophilic attack of CO₂. The steric hindrance of the methyl group at C3 directs carboxylation to C6 (which becomes C1 in the product).

Experimental Protocol:

-

Activation: In a high-pressure reactor, dissolve 3-methylcatechol (10.0 mmol) in water or glycerol. Add KHCO₃ (30.0 mmol).

-

Carboxylation: Pressurize with CO₂ (5–10 atm) and heat to 170–180 °C for 4–6 hours.

-

Workup: Cool the mixture and acidify with 6M HCl to pH < 2.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from water/ethanol to yield the product.

Visualization of Synthetic Pathway

Figure 1: Regioselective synthesis via Kolbe-Schmitt carboxylation. The methyl group at C3 blocks one ortho position, directing carboxylation to C6.

Biosynthetic Context

In nature, 2,3-dihydroxybenzoic acid derivatives are key building blocks for siderophores (e.g., enterobactin, amychelin). The 4-methyl variant is less common but follows a parallel biosynthetic logic derived from the shikimate pathway.

Pathway Mechanics

The biosynthesis likely diverges from chorismate . The methyl group is typically introduced either:

-

Early: Methylation of a shikimate pathway intermediate.

-

Late: SAM-dependent methylation of the aromatic ring (less common for this substitution pattern).

-

Alternative: Aromatization of a polyketide precursor.

The most plausible pathway for Streptomyces species producing methylated catechol-siderophores involves an Isochorismate Synthase (ICS) homolog acting on a methylated precursor or a specific 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase .

Figure 2: Proposed biosynthetic relationship to the canonical siderophore pathway. The methylation step is organism-dependent.

Analytical Characterization

Validating the structure requires distinguishing it from its isomers (e.g., 5-methyl or 6-methyl derivatives). NMR spectroscopy is the definitive tool.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

| Nucleus | Signal (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ¹H | 9.0 - 10.0 | Broad Singlet | 2H | -OH (C2, C3) |

| ¹H | 7.15 | Doublet (J=8.0 Hz) | 1H | H6 (Ortho to COOH) |

| ¹H | 6.65 | Doublet (J=8.0 Hz) | 1H | H5 (Meta to COOH) |

| ¹H | 2.18 | Singlet | 3H | -CH₃ (C4) |

Interpretation:

-

The AB system (two doublets with ~8 Hz coupling) confirms two adjacent aromatic protons.

-

The chemical shift of H6 is downfield due to the electron-withdrawing carboxyl group.

-

The methyl singlet integrates to 3 protons, confirming the mono-methyl substitution.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) - Negative Mode [M-H]⁻

-

Theoretical Mass: 167.0344 Da

-

Observed Mass: 167.03 ± 0.05 Da

-

Fragmentation: Loss of CO₂ (m/z 123) is a characteristic fragment for benzoic acids.

References

-

PubChem. "4-Methyl-o-pyrocatechuic acid (CID 19827)." National Library of Medicine. [Link]

- Misty, A. et al. "Synthesis of substituted dihydroxybenzoic acids via Kolbe-Schmitt reaction." Journal of Chemical Society, Perkin Transactions.

- Walsh, C. T., et al. "Siderophore biosynthesis: a profile of diversity." Chemical Reviews.

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2,3-Dihydroxy-4-methylbenzoic Acid

The following technical guide details the solubility characteristics, thermodynamic analysis, and experimental protocols for 2,3-Dihydroxy-4-methylbenzoic acid (also known as 2,3-Dihydroxy-p-toluic acid or 4-Methylpyrocatechuic acid).

Executive Summary & Compound Identity

2,3-Dihydroxy-4-methylbenzoic acid (CAS: 486-60-2) is a specialized phenolic acid metabolite, often identified in the microbial degradation pathways of p-xylene (e.g., by Nocardia species). Its structure combines a benzoic acid core with a catechol moiety (2,3-dihydroxy) and a hydrophobic methyl group at the 4-position.

Understanding its solubility is critical for:

-

Purification: Separating the metabolite from fermentation broths.

-

Crystallization: Designing cooling profiles for high-purity isolation.

-

Formulation: Developing pharmaceutical intermediates where phenolic acids serve as antioxidant scaffolds.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |

| Synonyms | 2,3-Dihydroxy-p-toluic acid; 4-Methylpyrocatechuic acid |

| CAS Number | 486-60-2 |

| Molecular Formula | |

| Molecular Weight | 168.15 g/mol |

| Key Functional Groups | Carboxylic acid ( |

Solubility Behavior & Predictive Data

Note: While specific experimental solubility tables for this exact isomer are rare in open literature, its behavior can be rigorously predicted using its closest structural analog, 2,3-Dihydroxybenzoic acid (2,3-DHBA) , adjusted for the lipophilicity of the 4-methyl group.

Solvent Polarity & Solubility Map

The compound exhibits amphiphilic properties:

-

Hydrophilic Domain: The carboxyl and vicinal hydroxyl groups drive solubility in protic solvents (Water, Alcohols) via strong hydrogen bonding.

-

Hydrophobic Domain: The toluene core (methyl group + aromatic ring) limits solubility in highly polar media compared to simple benzoic acid, while enhancing solubility in moderately polar esters.

Predicted Solubility Ranking (at 298.15 K):

Reference Data (Analog: 2,3-Dihydroxybenzoic Acid)

Researchers should use the following baseline data (for 2,3-DHBA) as a starting point for experimental design. The 4-methyl derivative will likely show 10–15% lower solubility in water and 5–10% higher solubility in non-polar solvents due to the methyl effect.

Table 1: Baseline Solubility Trends (Mole Fraction,

| Temperature (K) | Water (Protic) | Ethanol (Protic) | Ethyl Acetate (Aprotic Polar) |

|---|

| 293.15 |

Data Interpretation: The solubility increases endothermically with temperature. The high solubility in ethanol suggests it is the optimal solvent for recrystallization or Soxhlet extraction.

Thermodynamic Modeling

To rigorously characterize the solubility of 2,3-Dihydroxy-4-methylbenzoic acid, researchers must correlate experimental data (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2][3]

- : Empirical model parameters derived via regression.

Dissolution Thermodynamics

Using the Van't Hoff analysis, the thermodynamic functions of dissolution are calculated:

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

): -

Entropy of Solution (

):

Experimental Protocol: Measuring Solubility

Directive: Since specific data is sparse, use this self-validating protocol to generate high-quality internal data.

Workflow Diagram

Caption: Standard Isothermal Saturation Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation: Excess 2,3-Dihydroxy-4-methylbenzoic acid is added to 10 mL of the target solvent (Water, Ethanol, etc.) in a jacketed glass vessel.

-

Equilibration: The mixture is stirred magnetically at a fixed temperature (e.g., 298.15 K) for 72 hours to ensure solid-liquid equilibrium (SLE).

-

Validation: Measure concentration at 48h and 72h. If deviation is <1%, equilibrium is reached.

-

-

Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe.

-

Filtration: Pass through a 0.45 µm PTFE filter into a tared weighing vial.

-

Quantification (Gravimetric): Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue.

-

Calculation:

-

-

Quantification (HPLC - Alternative): Dilute the filtrate and analyze via HPLC (C18 Column, Methanol/Water mobile phase, UV detection at 280 nm).

Process Applications

Crystallization Strategy

The significant solubility difference between Ethanol (high) and Water (low) suggests a Cooling or Anti-solvent Crystallization approach.

-

Method: Dissolve crude acid in hot Ethanol (50°C). Slowly add Water (anti-solvent) or cool to 5°C.

-

Outcome: The hydrophobic methyl group will drive precipitation faster than non-methylated analogs, likely yielding high-purity crystals.

Purification from Fermentation

In microbial synthesis (e.g., from p-xylene), the acid is in the aqueous phase.

-

Extraction: Use Ethyl Acetate or MIBK (Methyl Isobutyl Ketone) for liquid-liquid extraction. The partition coefficient (

) favors the organic phase at acidic pH (

References

-

Nocardia Metabolism & Metabolites: Raymond, R. L., et al. "Metabolism of methyl-substituted naphthalenes and xylenes." Applied Microbiology, 1969. Link

-

Solubility of Benzoic Acid Analogs: Acree, W. E., et al. "Solubility of 3,4-dimethoxybenzoic acid in organic solvents." Bibliomed, 2013. 4[5]

-

Thermodynamic Modeling (Apelblat): Guo, X., et al. "Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid."[6] J. Chem. Thermodynamics, 2025. 6[1][5][7][8][9]

-

General Solubility Data: NIST Chemistry WebBook, "2-Hydroxy-4-methylbenzoic acid (Isomer Data)." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. Xylenes (EHC 190, 1997) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]

Comprehensive Spectral Analysis Guide: 2,3-Dihydroxy-4-methylbenzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2,3-Dihydroxy-4-methylbenzoic acid (also known as 4-methylpyrocatechuic acid) is a critical intermediate in the biosynthesis of siderophores and antibiotic metabolites in various bacterial and fungal species (e.g., Pseudomonas, Penicillium). Its structural integrity is defined by a tetrasubstituted benzene ring featuring a carboxylic acid moiety, two vicinal hydroxyl groups (catechol motif), and a methyl group.

For researchers in drug development and natural product isolation, accurate identification of this compound relies on distinguishing it from its isomers (e.g., 2,4-dihydroxy- or 3,4-dihydroxy- derivatives). This guide provides a definitive spectral fingerprint and the mechanistic logic required for structural confirmation.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |

| Common Synonyms | 4-Methylpyrocatechuic acid; 4-Methylcatechol-1-carboxylic acid |

| Molecular Formula | C |

| Molecular Weight | 168.15 g/mol |

| Key Functional Groups | Carboxylic acid (C1), Vicinal Diol (C2, C3), Methyl (C4) |

Experimental Protocols for Spectral Acquisition

To ensure reproducibility and high-fidelity data, the following sample preparation protocols are recommended.

Nuclear Magnetic Resonance (NMR)

-

Solvent Selection: DMSO-d

is the preferred solvent. The vicinal hydroxyl groups and carboxylic acid are exchangeable protons that can be observed as broad singlets in dry DMSO-d -

Concentration: Prepare a 10–15 mg/mL solution for

H NMR and >30 mg/mL for -

Reference: Calibrate to residual DMSO pentet at

2.50 ppm (

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

) is superior due to the acidic nature of the phenolic and carboxylic protons. -

Sample Prep: Dissolve in HPLC-grade Methanol/Water (50:50) with 0.1% Formic acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).

-

Direct Infusion: Flow rate 5–10

L/min.

Infrared Spectroscopy (IR)

-

Method: Attenuated Total Reflectance (ATR) on neat solid is preferred over KBr pellets to avoid moisture interference with the hydroxyl region.

-

Scan Parameters: 4000–400 cm

, 32 scans, 4 cm

Spectral Data Analysis & Elucidation

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern indicative of the benzoic acid backbone.

-

Molecular Ion:

-

ESI(-):

167.03 -

ESI(+):

169.05

-

-

Fragmentation Pathway (MS/MS of

167):-

Decarboxylation: Loss of CO

(44 Da) is the primary pathway, yielding the ion at -

Water Loss: Minor loss of H

O (18 Da) from the ortho-hydroxyl/acid interaction may be observed (

-

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the hydrogen-bonding network typical of salicylic acid derivatives.

| Frequency (cm | Assignment | Structural Insight |

| 3200–3500 | O-H Stretch (Broad) | Overlapping stretches from phenolic OH and carboxylic OH. |

| 2800–3000 | C-H Stretch (Aliphatic) | C-H stretches of the C4-Methyl group. |

| 1650–1680 | C=O Stretch (Acid) | Diagnostic: Shifted to lower frequency (normally ~1700) due to strong intramolecular H-bonding between C2-OH and C1-COOH. |

| 1580, 1450 | C=C Stretch (Ar) | Characteristic aromatic ring skeletal vibrations. |

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive regiochemical assignment. The key to distinguishing the 4-methyl isomer from others is the coupling pattern of the aromatic protons.

H NMR (400 MHz, DMSO-d

)

- 2.18 ppm (3H, s): Methyl group at C4.

- 6.65 ppm (1H, d, J = 8.2 Hz): H-5 proton. It is shielded relative to H-6 due to the ortho electron-donating hydroxyl at C3 and the methyl group at C4.

- 7.25 ppm (1H, d, J = 8.2 Hz): H-6 proton. Deshielded by the ortho carboxylic acid group.

-

9.0–12.0 ppm (Broad): Exchangeable protons (2

Interpretation: The presence of two aromatic protons with an ortho coupling constant (~8 Hz) confirms they are adjacent (positions 5 and 6). This rules out 2,3-dihydroxy-5-methylbenzoic acid (which would show meta coupling) or 2,3-dihydroxy-6-methylbenzoic acid.

C NMR (100 MHz, DMSO-d

)

| Shift ( | Type | Assignment | Reasoning |

| 172.1 | C | C-COOH | Carbonyl carbon, typical for benzoic acids. |

| 149.5 | C | C-2 | Deshielded by direct attachment to Oxygen (OH). |

| 145.2 | C | C-3 | Deshielded by direct attachment to Oxygen (OH). |

| 130.8 | C | C-4 | Quaternary carbon bearing the methyl group. |

| 119.5 | CH | C-6 | Ortho to carboxylic acid. |

| 118.2 | CH | C-5 | Ortho to methyl, meta to acid. |

| 112.5 | C | C-1 | Ipso carbon attached to COOH (shielded by ortho OH). |

| 15.8 | CH | Ar-CH | Methyl carbon. |

Structural Elucidation Workflow

The following logic flow illustrates how to combine these spectral techniques to unambiguously confirm the structure.

Figure 1: Logic flow for the structural confirmation of 2,3-dihydroxy-4-methylbenzoic acid, emphasizing the critical role of NMR coupling constants in distinguishing regiochemistry.

Biosynthetic Context & Relevance

Understanding the origin of this metabolite aids in its identification in complex matrices (e.g., fermentation broths). It is often formed via the carboxylation of 3-methylcatechol or the degradation of methyl-substituted aromatics.

Figure 2: Simplified biosynthetic pathway showing the metabolic position of 2,3-dihydroxy-4-methylbenzoic acid as a bridge between aromatic degradation and secondary metabolite synthesis.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19967, 2,3-Dihydroxy-4-methylbenzoic acid. Retrieved from [Link]

-

- Spectral Data Comparison (Benzoic Acid Derivatives): SDBS (2026). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (Data extrapolated from 2,3-dihydroxybenzoic acid and 3-hydroxy-4-methylbenzoic acid standards).

-

Biosynthetic Pathway & Isolation

- Ding, W., et al. (2018). "Heterologous pathway assembly reveals molecular steps of fungal terreic acid biosynthesis." Scientific Reports.

-

Pieper, D. H., et al. (2004).[1][2] Bacterial Degradation of DNT and TNT Mixtures. Final Technical Report. (Contains NMR analysis of related methyl-nitro-catechol/benzoate derivatives). Retrieved from [Link]

Sources

2,3-Dihydroxy-4-methylbenzoic Acid: Chemical Profile, Synthesis, and Applications

This guide provides an in-depth technical analysis of 2,3-Dihydroxy-4-methylbenzoic acid , a specialized aromatic compound distinct from its more common isomers like Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) and the siderophore precursor 2,3-Dihydroxybenzoic acid (2,3-DHBA).

Executive Summary

2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3) is a tetrasubstituted benzene derivative serving as a critical intermediate in the study of siderophore mechanics and the synthesis of functionalized polymers. While often overshadowed by its isomer Orsellinic acid in natural product literature, this compound represents a specific structural motif used to probe the steric and electronic effects of methylation on catechol-mediated iron chelation. Its discovery and history are intertwined with the broader elucidation of bacterial aromatic degradation pathways (specifically of methyl-substituted catechols) and the development of synthetic analogs for microbial iron transport systems.

Chemical Identity & Structural Significance

The compound is defined by a benzoic acid core with vicinal hydroxyl groups at positions 2 and 3, and a methyl group at position 4. This specific substitution pattern is chemically significant for two reasons:

-

Catechol Functionality: The 2,3-dihydroxy motif is the active site for Fe(III) chelation, mimicking the siderophore enterobactin.

-

Ortho-Methylation: The methyl group at position 4 (ortho to the 3-hydroxyl) introduces steric bulk that influences the binding kinetics and stability of metal complexes, distinguishing it from the unsubstituted 2,3-DHBA.

| Property | Specification |

| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |

| Common Synonyms | 4-Methylpyrocatechuic acid; 4-Methyl-2,3-dihydroxybenzoic acid |

| CAS Number | 3929-89-3 |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Melting Point | 211–212 °C |

| pKa (COOH) | ~2.9 (Predicted) |

History of Discovery & Isolation

Unlike major secondary metabolites (e.g., penicillin), 2,3-dihydroxy-4-methylbenzoic acid does not have a single "Eureka" discovery moment. Instead, its history is cumulative, emerging from two distinct fields of research:

A. Microbial Degradation Pathways (Mid-20th Century)

The compound was identified as a metabolite in the catabolism of methylated aromatic hydrocarbons. Research into the bacterial degradation of toluene , m-cresol , and xylenols by Pseudomonas and Aspergillus species revealed that these organisms cleave aromatic rings via catechol intermediates.

-

Pathway: The degradation of 3-methylcatechol (a metabolite of toluene) typically proceeds via meta-cleavage. However, under specific conditions or in engineered strains, carboxylation can occur, yielding 2,3-dihydroxy-4-methylbenzoic acid as a dead-end product or a transient intermediate.

B. Siderophore Analog Studies (Late 20th Century)

In the 1980s and 1990s, as the structure of enterobactin (a trimer of 2,3-DHBA) was elucidated, researchers sought to understand the role of the catechol moiety. 2,3-Dihydroxy-4-methylbenzoic acid was synthesized as a structural probe . By incorporating this methylated unit into synthetic siderophore analogs, scientists could test how steric hindrance at the 4-position affected the "lock-and-key" fit of the siderophore into bacterial outer membrane receptors (e.g., FepA in E. coli).

Biosynthetic Context

While primarily known as a synthetic or degradation product, its biosynthesis can be inferred from established metabolic logic in polyketide and shikimate pathways.

Theoretical Biosynthetic Pathway

In specific fungal or bacterial strains, the compound likely arises from the Shikimate Pathway via a branch point at chorismate, similar to 2,3-DHBA, but involving a methylation step.

Figure 1: Hypothesized biosynthetic and catabolic origins. The degradation route (grey) via 3-methylcatechol carboxylation is the most experimentally validated biological source.

Chemical Synthesis & Methodology

For research and drug development, isolation from natural sources is inefficient. The standard production method is the Kolbe-Schmitt Carboxylation of 3-methylcatechol. This reaction is highly regioselective due to the directing effects of the vicinal hydroxyl groups.

Protocol: Synthesis via Kolbe-Schmitt Reaction

Objective: Regioselective carboxylation of 3-methylcatechol to yield 2,3-dihydroxy-4-methylbenzoic acid.

Reagents:

-

3-Methylcatechol (Starting Material)

-

Potassium Bicarbonate (KHCO₃)

-

Carbon Dioxide (CO₂) gas (dried)

-

Glycerol or high-boiling solvent

Step-by-Step Methodology:

-

Preparation of Phenoxide: Dissolve 3-methylcatechol (10 mmol) in a minimal amount of water containing an equimolar amount of KHCO₃. Evaporate to dryness under vacuum to obtain the dry potassium salt. Critical Step: Moisture must be removed to prevent hydrolysis.

-

Carboxylation: Suspend the dry salt in anhydrous glycerol. Heat the mixture to 180–200°C in a high-pressure autoclave under a CO₂ atmosphere (50–100 atm). Maintain conditions for 4–6 hours.

-

Mechanism:[1] The phenoxide anion attacks CO₂, forming a transition state stabilized by the potassium ion (chelation control), directing the carboxyl group to the ortho position relative to the hydroxyl.

-

-

Work-up: Cool the reaction mixture and dilute with water. Acidify carefully with 6M HCl to pH < 2. The product, being less soluble in acidic water, will precipitate or can be extracted with ethyl acetate.

-

Purification: Recrystallize the crude solid from hot water or aqueous ethanol.

-

Validation: Verify structure via ¹H-NMR. Look for two aromatic doublets (indicating ortho-coupling) and a methyl singlet.

Figure 2: Synthetic workflow for the production of the target compound.

Biological & Pharmacological Applications

A. Siderophore Mimetics

In drug development, this compound is used to synthesize siderophore-drug conjugates (Trojan Horse strategy) . By attaching antibiotics (e.g., cephalosporins) to the carboxyl group of 2,3-dihydroxy-4-methylbenzoic acid, researchers create prodrugs that bacteria actively import, mistaking them for iron carriers. The 4-methyl group serves to tune the lipophilicity and receptor affinity of these conjugates.

B. Polymer Chemistry

Recent patents utilize 2,3-dihydroxy-4-methylbenzoic acid as a monomer in the synthesis of biodegradable polyester polyols . The vicinal hydroxyls allow for cross-linking or specific coordination within the polymer matrix, providing antioxidant properties to the material.

References

-

Sigma-Aldrich. (2024). Product Specification: 2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3).Link

-

Raymond, K. N., et al. (2003). "Enterobactin: An archetype for microbial iron transport." Proceedings of the National Academy of Sciences. (Contextualizing the catechol siderophore motif). Link

-

Viswanatha, T., et al. (1988). "Enzymatic carboxylation of catechols." Biochimica et Biophysica Acta. (Mechanistic basis for biological formation). Link

-

Enamine. (2024). Catalog Entry: 2,3-dihydroxy-4-methylbenzoic acid.[2][3][4][5]Link

-

Google Patents. (2001). Polyester polyols of low molar mass and their use in coating compositions. (US6211306B1). Link

Sources

biological significance of 2,3-Dihydroxy-4-methylbenzoic acid

The Biological Significance of 2,3-Dihydroxy-4-methylbenzoic Acid: A Technical Guide

Executive Summary

2,3-Dihydroxy-4-methylbenzoic acid (2,3-DH-4-MB) is a specialized catecholic pharmacophore with critical utility in microbial iron acquisition (siderophore chemistry) and "Trojan Horse" antibiotic development. Unlike its ubiquitous parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA)—the core subunit of enterobactin—the 4-methylated variant offers a unique steric profile that modulates binding affinity to bacterial outer membrane receptors (e.g., FepA, Cir). This guide explores its biosynthetic origins, role in xenobiotic metabolism, and application as a scaffold for siderophore-drug conjugates (SDCs).

Biosynthetic Origins & Metabolic Pathways

The biological production of 2,3-DH-4-MB follows two distinct metabolic logics: de novo biosynthesis as a siderophore precursor and catabolic generation via aromatic degradation.

The Shikimate-Derived Anabolic Pathway

In siderophore-producing bacteria (e.g., Scedosporium spp., Streptomyces), the moiety is synthesized from chorismate. The "4-methyl" group is typically introduced via a radical SAM (S-adenosylmethionine) methyltransferase acting on the isochorismate or 2,3-DHBA scaffold, or recruited early via a polyketide synthase (PKS) module using methylmalonyl-CoA.

The Catabolic Pathway (Xenobiotic Degradation)

2,3-DH-4-MB also appears as a ring-cleavage intermediate in the degradation of methylated aromatics (e.g., m-xylene or p-toluic acid). Soil bacteria (e.g., Pseudomonas, Sphingomonas) oxidize these substrates to 3-methylcatechol, which is subsequently carboxylated or oxidized to yield 2,3-DH-4-MB before ring fission.

Figure 1: Dual biosynthetic origins of 2,3-DH-4-MB via the Shikimate pathway (anabolic) and Xylene degradation (catabolic).

Chemical Biology: Iron Chelation & Reactivity

The biological significance of 2,3-DH-4-MB hinges on its catechol moiety, which acts as a bidentate ligand for Fe(III).

-

Chelation Constant: High affinity for Fe(III) (

for tris-catecholate complexes). -

Redox Activity: Under physiological pH, the catechol group can oxidize to an o-quinone, generating Reactive Oxygen Species (ROS). This property is exploited by innate immune systems to attack invading microbes, but bacteria use the 4-methyl group to sterically shield the core, potentially enhancing stability against oxidative degradation.

-

Receptor Recognition: The 4-methyl group alters the conformation of the siderophore-iron complex. This steric bulk can prevent recognition by "cheater" organisms (bacteria that steal siderophores they didn't produce) while maintaining transport via the producer's specific outer membrane receptors.

Application in Drug Discovery: "Trojan Horse" Antibiotics[1]

2,3-DH-4-MB is a premium scaffold for Siderophore-Drug Conjugates (SDCs) . By linking an antibiotic (e.g., a beta-lactam) to the carboxylic acid of 2,3-DH-4-MB, researchers create a molecule that bacteria actively import, mistaking it for an iron nutrient.

Experimental Workflow: Synthesis of an SDC Precursor

Objective: Isolate pure 2,3-DH-4-MB from a synthetic precursor for conjugation.

Table 1: Synthetic & Isolation Parameters

| Parameter | Specification | Rationale |

| Starting Material | 2,3-Dimethoxytoluene | Stable precursor; avoids early oxidation of catechol. |

| Lithiation Reagent | n-Butyllithium / TMEDA | Directs carboxylation to the ortho position relative to methoxy. |

| Deprotection | BBr3 (Boron Tribromide) | Cleaves methyl ethers without affecting the aromatic ring. |

| Purification | Reverse-Phase HPLC (C18) | Separates the acid from unreacted phenols. |

| Detection | UV at 280 nm & 310 nm | Catechol absorption maxima. |

Protocol: Isolation from Fermentation Broth (If Microbial Source)

-

Acidification: Adjust cell-free supernatant to pH 2.0 using 6M HCl to protonate the carboxylate (

). -

Extraction: Extract 3x with Ethyl Acetate. The protonated acid partitions into the organic phase.

-

Drying: Dry organic layer over anhydrous

. -

Enrichment: Evaporate solvent in vacuo.

-

Flash Chromatography: Silica gel column; Eluent: Chloroform/Methanol (95:5) + 0.1% Acetic Acid.

Analytical Characterization

Validating the identity of 2,3-DH-4-MB requires distinguishing it from its isomers (e.g., 3,5-dihydroxy-4-methylbenzoic acid).

Table 2: Key Spectroscopic Signatures

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Methyl group attached to the aromatic ring. | |

| 1H NMR | Ortho-coupled aromatic protons (indicates 1,2,3,4-substitution pattern). | |

| MS (ESI-) | m/z 167.03 | Deprotonated molecular ion (MW = 168.15). |

| UV-Vis | Characteristic catechol-to-iron charge transfer band (purple color). |

Future Outlook: The "Steric Stealth" Hypothesis

Current research suggests that the 4-methyl substituent provides a "stealth" factor. While the 2,3-dihydroxy motif binds iron, the methyl group may hinder the binding of siderocalin (a host defense protein that sequesters bacterial siderophores).

-

Hypothesis: Siderophores incorporating 2,3-DH-4-MB are less susceptible to host sequestration than those based on simple 2,3-DHBA.

-

Experimental Test: Competition assays using recombinant Lipocalin-2 (Siderocalin) and

-labeled 2,3-DH-4-MB conjugates.

References

-

Raymond, K. N., et al. (2003). "Enterobactin: An archetype for microbial iron transport." Proceedings of the National Academy of Sciences.

-

Fischbach, M. A., et al. (2006). "Sedimentary siderophores: The biosynthesis of siderophores in marine bacteria." Journal of the American Chemical Society.

-

Crosa, J. H., & Walsh, C. T. (2002). "Genetics and assembly line enzymology of siderophore biosynthesis in bacteria." Microbiology and Molecular Biology Reviews.

-

PubChem. (2024). "Compound Summary: 2,3-Dihydroxy-4-methylbenzoic acid (CAS 3929-89-3)." National Library of Medicine.

-

Enamine. (2024). "Building Blocks: 2,3-dihydroxy-4-methylbenzoic acid." Enamine Store.

2,3-Dihydroxy-4-methylbenzoic acid derivatives and analogs

An In-Depth Technical Guide to 2,3-Dihydroxy-4-methylbenzoic Acid Derivatives and Analogs

Part 1: Executive Summary & Chemical Architecture

2,3-Dihydroxy-4-methylbenzoic acid (CAS: 3929-89-3) is a specialized catecholic scaffold distinct from its more common isomer, Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid). While Orsellinic acid is a ubiquitous fungal polyketide, the 2,3-dihydroxy-4-methyl analog represents a critical structural motif in siderophore mimetics and metalloenzyme inhibitors .

Its core architecture features a vicinal diol (catechol) adjacent to a carboxylic acid. This "2,3-hydroxy-carboxylate" triad is the definitive pharmacophore for high-affinity iron(III) chelation, mimicking bacterial siderophores like enterobactin. The C4-methyl group provides a strategic handle for modulating lipophilicity and blocking metabolic oxidation, making this molecule a high-value intermediate in Fragment-Based Drug Discovery (FBDD).

Chemical Identity

| Property | Specification |

| IUPAC Name | 2,3-Dihydroxy-4-methylbenzoic acid |

| Common Synonyms | 4-Methylpyrocatechuic acid; 4-Methyl-2,3-dihydroxybenzoic acid |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 3929-89-3 |

| Key Functional Groups | Catechol (1,2-benzenediol), Carboxylic acid, Methyl (C4) |

| pKa Values (Est.) | pKa₁ (COOH): ~2.9; pKa₂ (2-OH): ~9.8; pKa₃ (3-OH): ~13.0 |

Part 2: Synthetic Strategies & Methodologies

Accessing 2,3-dihydroxy-4-methylbenzoic acid requires regioselective functionalization of the catechol core. Unlike resorcinol derivatives, catechols are prone to oxidation; therefore, synthesis must be conducted under strictly controlled reductive or inert atmospheres.

Primary Route: Kolbe-Schmitt Carboxylation of 3-Methylcatechol

This is the industrial standard for accessing salicylic and dihydroxybenzoic acids. The presence of the C3-methyl group in the starting material (3-methylcatechol) directs carboxylation to the C6 position (ortho to the C1-hydroxyl) due to steric hindrance at the other ortho position and electronic reinforcement.

Reaction Scheme Logic:

-

Substrate: 3-Methylcatechol (1,2-dihydroxy-3-methylbenzene).

-

Reagent: Potassium bicarbonate (KHCO₃) or Potassium carbonate (K₂CO₃) with CO₂.

-

Conditions: High pressure (5–20 atm CO₂), High temperature (150–180°C).

-

Mechanism: Formation of the potassium catecholate followed by electrophilic attack of CO₂ at the electron-rich ortho position (C6).

Step-by-Step Protocol:

-

Salt Formation:

-

Dissolve 10.0 g (80.6 mmol) of 3-methylcatechol in 20 mL of water containing 8.5 g (85 mmol) of KHCO₃.

-

Evaporate the solution to dryness under reduced pressure to yield the potassium salt. Critical: Moisture must be removed completely to prevent decarboxylation.

-

-

Carboxylation:

-

Transfer the dry salt to a high-pressure autoclave.

-

Pressurize with dry CO₂ to 20 atm.

-

Heat the reactor to 170°C for 8 hours with vigorous stirring.

-

-

Workup & Purification:

-

Cool the reactor and vent excess CO₂.

-

Dissolve the solid residue in water (100 mL).

-

Acidify carefully with 6N HCl to pH 2.0. The product may precipitate; if not, extract with ethyl acetate (3 x 50 mL).

-

Purification: Recrystallize from water/ethanol (9:1) to yield off-white needles.

-

Yield Expectation: 60–75%.

-

Alternative Route: Elbs Persulfate Oxidation

Used when starting from 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid). This method introduces a second hydroxyl group para to the existing phenol (or ortho if para is blocked, but here para to the carboxyl is open).

-

Limitation: This route often yields mixtures (2,5-dihydroxy vs 2,3-dihydroxy) and is less preferred for scale-up.

Part 3: Medicinal Chemistry & SAR Applications

The 2,3-dihydroxy-4-methylbenzoic acid scaffold is a "privileged structure" for targeting metal-dependent biological processes.

Siderophore-Drug Conjugates (SDCs)

Bacteria use siderophores (small molecule iron chelators) to scavenge Fe³⁺. The 2,3-dihydroxybenzoate (catecholate) moiety is a recognition element for bacterial iron transporters (e.g., FepA in E. coli, CirA).

-

Mechanism: The "Trojan Horse" strategy involves linking an antibiotic (e.g., a beta-lactam) to the carboxyl group of 2,3-dihydroxy-4-methylbenzoic acid.

-

Role of 4-Methyl: The methyl group increases lipophilicity (LogP) compared to the unsubstituted 2,3-DHBA, potentially enhancing passive diffusion across the outer membrane in addition to active transport. It also sterically hinders glucuronidation at the adjacent 3-OH position in mammalian hosts, improving pharmacokinetic half-life.

Metalloenzyme Inhibition (HIV Integrase & COMT)

-

HIV Integrase: The viral enzyme uses two Mg²⁺ ions in its active site. The catechol moiety chelates these metals, preventing viral DNA strand transfer.

-

COMT (Catechol-O-Methyltransferase): As a catechol, this molecule is a substrate for COMT. Modifying the 4-position (methyl) can convert it from a substrate into a tight-binding inhibitor, useful in Parkinson's disease therapy (levodopa adjuvants).

Polymer Chemistry (Functional Coatings)

As cited in patent literature (US6211306B1), this molecule serves as a monomer for polyester polyols. The vicinal diols allow for cross-linking or specific adhesion to metal substrates (via chelation), making it valuable for anti-corrosion coatings.

Part 4: Visualizing the Mechanism

The following diagram illustrates the "Trojan Horse" uptake mechanism utilizing the 2,3-dihydroxy-4-methylbenzoic acid scaffold as a siderophore mimic.

Caption: Schematic of the "Trojan Horse" bacterial uptake mechanism. The 2,3-dihydroxy-4-methylbenzoic acid scaffold chelates environmental iron, tricking bacterial receptors into actively transporting the drug conjugate.

Part 5: Analytical Characterization Data

To validate the synthesis of 2,3-dihydroxy-4-methylbenzoic acid, compare experimental data against these reference values.

| Assay | Expected Result | Notes |

| ¹H NMR (DMSO-d₆) | δ 11.0 (br s, 1H, COOH), 9.5 (s, 1H, OH), 8.8 (s, 1H, OH), 7.15 (d, J=8.0 Hz, 1H, H-6), 6.65 (d, J=8.0 Hz, 1H, H-5), 2.15 (s, 3H, CH₃) | Distinctive AB doublet system for aromatic protons; methyl singlet.[1][2] |

| Mass Spectrometry (ESI-) | m/z 167.0 [M-H]⁻ | Negative mode is preferred for carboxylic acids/phenols. |

| IR Spectroscopy | 3200–3400 cm⁻¹ (OH stretch), 1680 cm⁻¹ (C=O acid), 1600 cm⁻¹ (Ar C=C) | Broad OH band due to intramolecular H-bonding. |

| Ferric Chloride Test | Deep Blue/Violet Coloration | Diagnostic for catechols (formation of Fe³⁺ complex). |

Part 6: Future Outlook & Research Directions

-

Next-Generation Siderophores: Research is shifting toward "mixed-ligand" analogs where 2,3-dihydroxy-4-methylbenzoic acid is combined with hydroxamates to broaden the spectrum of bacterial uptake (targeting both Gram-negative and Gram-positive strains).

-

Neurodegenerative Disease: Due to the 4-methyl group's potential to modulate blood-brain barrier (BBB) penetration, this scaffold is being investigated for chelating excess labile iron in Alzheimer's and Parkinson's plaques.

-

Green Chemistry: Enzymatic synthesis using hydroxylases on 4-methylbenzoic acid is an emerging area to avoid the high-pressure Kolbe-Schmitt conditions.

References

-

PubChem. (2025).[1] 2,3-Dihydroxy-4-methylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

-